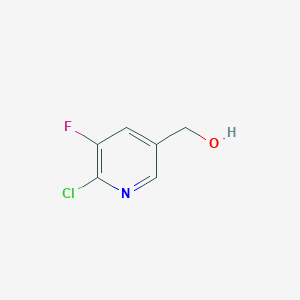

(6-Chloro-5-fluoro-3-pyridinyl)methanol

Descripción general

Descripción

Molecular Structure Analysis

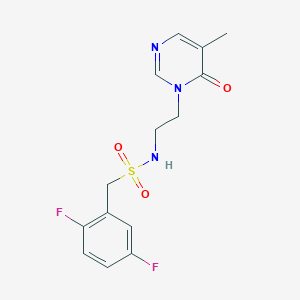

The molecular formula of “(6-Chloro-5-fluoro-3-pyridinyl)methanol” is C6H5ClFNO . It has a molecular weight of 161.56 . The SMILES string representation is OCC1=CN=CC(F)=C1 .Physical And Chemical Properties Analysis

“(6-Chloro-5-fluoro-3-pyridinyl)methanol” is a solid compound . Its empirical formula is C6H6FNO , and it has a molecular weight of 127.12 . The InChI key is GGGJYJXAFSEWNM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

One area of research has involved the development of novel synthesis techniques that utilize (6-Chloro-5-fluoro-3-pyridinyl)methanol or related compounds. For example, studies have reported on stereoselective syntheses of difunctionalized azabicyclohexanes, demonstrating the utility of specific reagents in rearranging iodides to alcohols and alcohols to fluorides, highlighting the compound's role in creating structurally complex molecules for potential pharmaceutical applications (Krow et al., 2004).

Catalysis and Chemical Transformations

Research has also focused on catalysis and chemical transformations, where (6-Chloro-5-fluoro-3-pyridinyl)methanol or derivatives have been employed. A notable example includes the use of palladium-catalyzed C-H halogenation reactions to prepare multi-substituted arenes, demonstrating advantages such as higher yields, better selectivity, and practicality over traditional methods (Sun, Sun, & Rao, 2014).

Advanced Material Synthesis

In the realm of advanced materials, (6-Chloro-5-fluoro-3-pyridinyl)methanol has been implicated in the synthesis of novel compounds with potential applications in materials science. This includes the synthesis and structure analysis of compounds that exhibit interesting electronic or structural properties, which could be leveraged in the development of new materials or catalytic processes (Lakshminarayana et al., 2009).

Biocatalysis and Green Chemistry

Additionally, the compound has been explored in the context of biocatalysis and green chemistry. For instance, whole-cell biocatalytic synthesis approaches using E. coli in liquid-liquid biphasic microreaction systems have been developed for the efficient synthesis of derivatives, offering a green, economical, and efficient method for compound production (Chen et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

(6-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUHUPHNUZSVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-5-fluoro-3-pyridinyl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2807153.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)

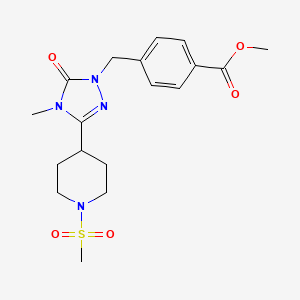

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)

![Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2807162.png)

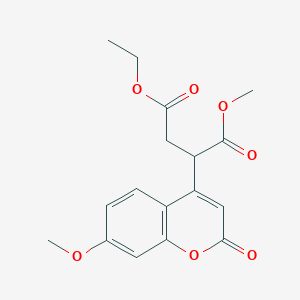

![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807163.png)

![2-[(3-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2807167.png)

![(E)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2807168.png)

![tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2807169.png)

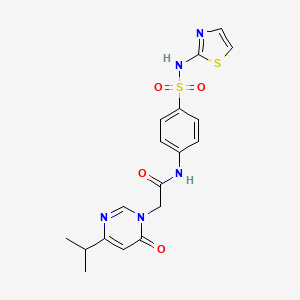

![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)